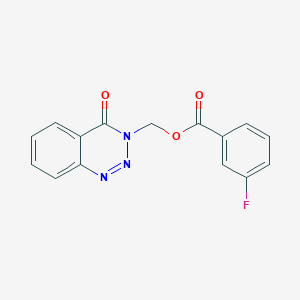![molecular formula C16H14N4O2 B2942550 N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-69-2](/img/structure/B2942550.png)
N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a quinoline, a pyrazole, and an oxazine . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The quinoline could be synthesized using the Skraup/Doebner–von Miller quinoline synthesis , while the pyrazole could be synthesized from hydrazine and a β-diketone . The oxazine ring could be formed by a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyrazole rings are aromatic, meaning they are planar and have a delocalized π electron system . The oxazine ring is not aromatic and could exist in different isomeric forms depending on the relative positions of the oxygen and nitrogen atoms .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. The amide group could be hydrolyzed to yield a carboxylic acid and an amine. The aromatic rings could undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research into novel pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, has identified their potential as antimicrobial agents. Studies have shown these compounds to exhibit significant antibacterial and antifungal activities, suggesting their application in developing new treatments for microbial infections. The synthesis and evaluation of these derivatives highlight their promising antimicrobial properties and potential for further drug development (Holla et al., 2006).
Antiproliferative Activity
Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, which share a core structure with N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, have been synthesized and assessed for their antiproliferative activities against various human cancer cell lines. These studies have demonstrated the potential of such compounds in the design of new anticancer agents, highlighting their capacity to inhibit cancer cell proliferation and induce apoptotic cell death (Cankara Pirol et al., 2014).
Corrosion Inhibition
Carboxamide derivatives, structurally related to N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, have been investigated for their role as corrosion inhibitors, particularly for mild steel protection in hydrochloric acid solutions. These studies indicate that such compounds can effectively inhibit corrosion, suggesting their application in protecting industrial materials against acidic environments. The effectiveness of these inhibitors is attributed to their adsorption at the metal/solution interface, following the Langmuir adsorption isotherm (Erami et al., 2019).
Dual c-Met/VEGFR2 Inhibition
N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide-related compounds have been designed and synthesized as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have demonstrated potent in vitro inhibition of both enzymes, favorable pharmacokinetic profiles, and significant efficacy in in vivo tumor models. Their dual inhibition mechanism offers a promising approach for targeted cancer therapy, especially in treating tumors that exhibit overactivation of these kinases (Mannion et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-quinoline carboxamides, have been found to selectively inhibit the ataxia telangiectasia mutated (atm) kinase .
Mode of Action
It is likely that it binds to its target protein and inhibits its function, similar to other quinoline carboxamides . This inhibition could lead to changes in cellular processes controlled by the target protein.
Biochemical Pathways
ATM kinase, a potential target of this compound, plays a crucial role in the DNA damage response .
Pharmacokinetics
Similar compounds, such as 3-quinoline carboxamides, have been reported to have good preclinical pharmacokinetics and a low predicted clinical dose .
Result of Action
If it acts similarly to other atm inhibitors, it could potentiate the efficacy of dna double-strand break-inducing agents in disease-relevant models .
Eigenschaften
IUPAC Name |
N-quinolin-5-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(12-10-18-20-8-3-9-22-16(12)20)19-14-6-1-5-13-11(14)4-2-7-17-13/h1-2,4-7,10H,3,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWZPYCFOZAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=CC4=C3C=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2942467.png)
![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)
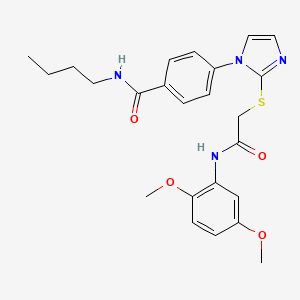
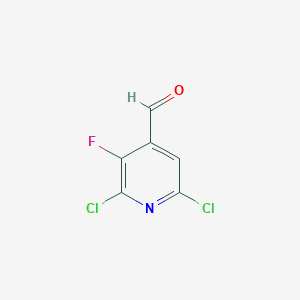
![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)
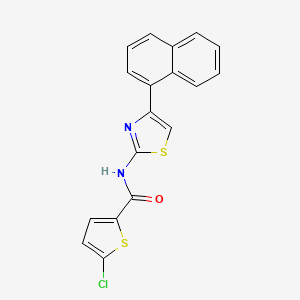
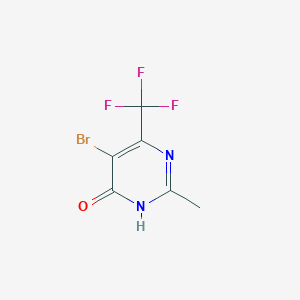
![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)
![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)



